Copanlisib is a Potent Pan-Class I PI3K Inhibitor with Sub-nanomolar Affinity for PI3Kα and PI3Kδ, Distinct from Selective Oral Agents
In biochemical assays, copanlisib potently inhibits all four class I PI3K isoforms, with IC50 values of 0.5 nM for PI3Kα, 0.7 nM for PI3Kδ, 3.7 nM for PI3Kβ, and 6.4 nM for PI3Kγ [1]. In contrast, idelalisib is a δ-selective inhibitor with an IC50 of 2.5 nM for PI3Kδ and 820 nM for PI3Kα, demonstrating >300-fold selectivity for the δ isoform [2]. Duvelisib is a dual δ/γ inhibitor with IC50 values of 2.5 nM for PI3Kδ, 27 nM for PI3Kγ, and 1602 nM for PI3Kα [3].
| Evidence Dimension | PI3K isoform inhibition potency |
|---|---|
| Target Compound Data | PI3Kα IC50 = 0.5 nM; PI3Kδ IC50 = 0.7 nM; PI3Kβ IC50 = 3.7 nM; PI3Kγ IC50 = 6.4 nM |
| Comparator Or Baseline | Idelalisib: PI3Kδ IC50 = 2.5 nM, PI3Kα IC50 = 820 nM; Duvelisib: PI3Kδ IC50 = 2.5 nM, PI3Kγ IC50 = 27 nM, PI3Kα IC50 = 1602 nM |
| Quantified Difference | Copanlisib is ~1600-fold more potent against PI3Kα than idelalisib and ~3200-fold more potent against PI3Kα than duvelisib |
| Conditions | Cell-free biochemical kinase assays |
Why This Matters
This distinct isoform inhibition profile dictates the unique biological effects and toxicity signature, making copanlisib a non-substitutable tool for experiments requiring simultaneous inhibition of PI3Kα and PI3Kδ.
- [1] Liu N, Rowley BR, Bull CO, et al. BAY 80-6946 is a highly selective and potent class I PI3K inhibitor with robust tumor growth inhibition in vivo. AACR Annual Meeting 2012. Abstract 3307. View Source
- [2] Lannutti BJ, Meadows SA, Herman SE, et al. CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011;117(2):591-594. View Source
- [3] Winkler DG, Faia KL, DiNitto JP, et al. PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chem Biol. 2013;20(11):1364-1374. View Source
